

Application Notes and Protocols for Reactions Involving Methyl 2-methoxy-5-nitronicotinate

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Compound of Interest

Compound Name: Methyl 2-methoxy-5-nitronicotinate

Cat. No.: B181460

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for key synthetic transformations involving **Methyl 2-methoxy-5-nitronicotinate**, a versatile substituted pyridine derivative. The presence of a nitro group, a methoxy group, and a methyl ester on the pyridine core makes this compound a valuable starting material for the synthesis of a variety of more complex molecules with potential applications in pharmaceutical and materials science research.

The protocols outlined below focus on two fundamental and highly useful reactions: the reduction of the nitro group to form the corresponding aniline derivative, and a representative Suzuki-Miyaura cross-coupling reaction to illustrate C-C bond formation.

Reduction of the Nitro Group: Synthesis of Methyl 5-amino-2-methoxynicotinate

The reduction of the aromatic nitro group to an amine is a critical transformation, as it provides a handle for a wide array of subsequent functionalizations, such as amide bond formation, diazotization, and reductive amination. Catalytic hydrogenation is a clean and efficient method for this purpose.

Experimental Protocol: Catalytic Hydrogenation

This protocol describes the reduction of **Methyl 2-methoxy-5-nitronicotinate** to Methyl 5-amino-2-methoxynicotinate using palladium on carbon (Pd/C) as a catalyst under a hydrogen

atmosphere.

Materials and Equipment:

- **Methyl 2-methoxy-5-nitronicotinate**
- 10% Palladium on carbon (Pd/C)
- Methanol (MeOH), anhydrous
- Hydrogen gas (H₂) balloon or hydrogenation apparatus
- Round-bottom flask
- Magnetic stirrer and stir bar
- Filtration apparatus (e.g., Büchner funnel with filter paper or a pad of Celite®)
- Rotary evaporator

Procedure:

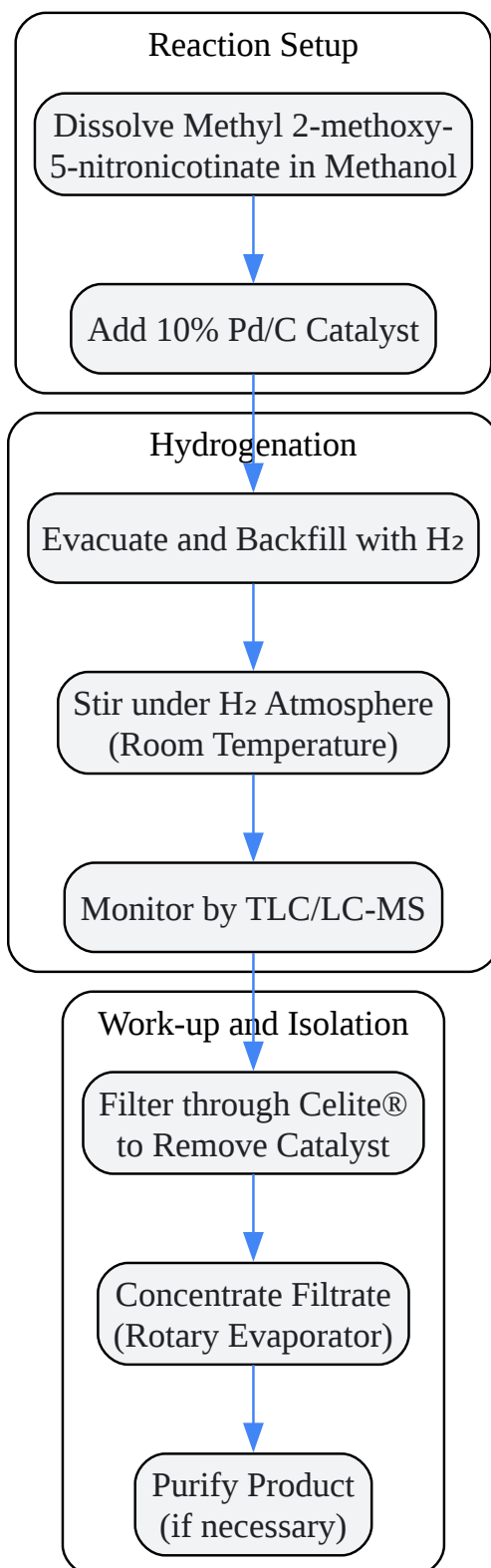
- In a round-bottom flask, dissolve **Methyl 2-methoxy-5-nitronicotinate** (1.0 eq) in anhydrous methanol.
- Carefully add 10% Pd/C (5-10 mol%) to the solution.
- Seal the flask, and evacuate and backfill with hydrogen gas three times.
- Leave the reaction mixture to stir vigorously under a positive pressure of hydrogen (a balloon is sufficient for small-scale reactions) at room temperature.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, carefully vent the hydrogen gas and purge the flask with nitrogen or argon.
- Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.

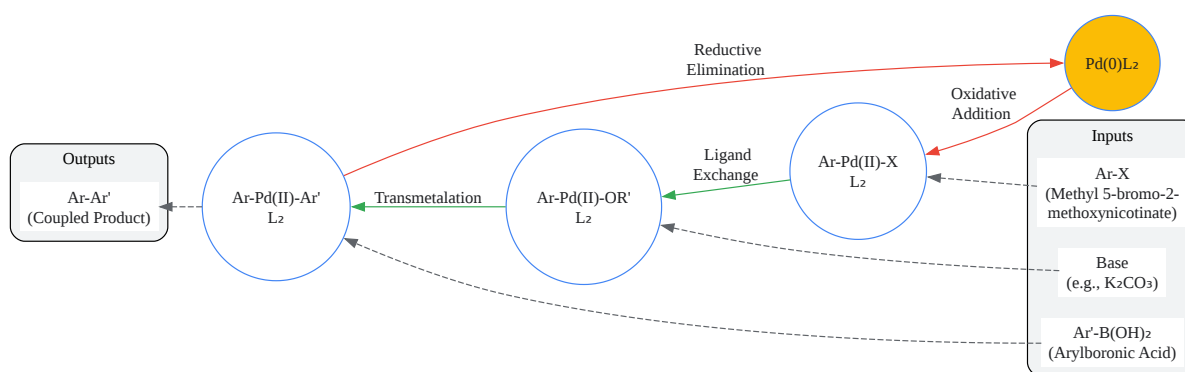
- Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
- The resulting Methyl 5-amino-2-methoxynicotinate can be purified by recrystallization or column chromatography if necessary.

Quantitative Data Summary

Reagent/Parameter	Amount (for 1 mmol scale)	Moles (mmol)	Equivalents
Methyl 2-methoxy-5-nitronicotinate	212.16 mg	1.0	1.0
10% Palladium on Carbon (Pd/C)	53.2 mg (at 10 mol%)	0.05	0.05
Methanol (Solvent)	10 mL	-	-
Hydrogen Gas	1 atm (balloon)	Excess	-
Reaction Time	2-4 hours	-	-
Typical Yield	~164 mg	~0.9	~90%

Experimental Workflow Diagram





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